molecular formula C24H29N3O5 B12773097 8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate CAS No. 91454-23-8

8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate

Cat. No.: B12773097
CAS No.: 91454-23-8
M. Wt: 439.5 g/mol
InChI Key: GICCBFACEJZQLQ-BTJKTKAUSA-N
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Description

8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a phenyl group, and a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Ethylamino Group: This step involves the reaction of the tetrahydroisoquinoline core with ethylamine under controlled conditions.

    Acetylation: The ethylamino group is then acetylated using acetic anhydride or acetyl chloride.

    Formation of the Maleate Salt: Finally, the compound is reacted with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-(((Methylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
  • 8-(((Propylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
  • 8-(((Butylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate

Uniqueness

8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate is unique due to its specific ethylamino group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

91454-23-8

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(ethylamino)-N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide

InChI

InChI=1S/C20H25N3O.C4H4O4/c1-3-21-12-20(24)22-19-11-7-10-16-17(13-23(2)14-18(16)19)15-8-5-4-6-9-15;5-3(6)1-2-4(7)8/h4-11,17,21H,3,12-14H2,1-2H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GICCBFACEJZQLQ-BTJKTKAUSA-N

Isomeric SMILES

CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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